molecular formula C8H8N2O2 B3079463 1-(Pyrazin-2-yl)butane-1,3-dione CAS No. 106971-51-1

1-(Pyrazin-2-yl)butane-1,3-dione

Cat. No.: B3079463
CAS No.: 106971-51-1
M. Wt: 164.16 g/mol
InChI Key: WKAGSOBNLONXEV-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol It is characterized by the presence of a pyrazine ring attached to a butane-1,3-dione moiety

Preparation Methods

The synthesis of 1-(Pyrazin-2-yl)butane-1,3-dione can be achieved through several routes. One common method involves the condensation of pyrazine-2-carboxylic acid with acetylacetone under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(Pyrazin-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring is substituted with different functional groups. Reagents such as alkyl halides and aryl halides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction may produce 1-(pyrazin-2-yl)butane-1,3-diol.

Scientific Research Applications

1-(Pyrazin-2-yl)butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has potential applications in the development of pharmaceuticals, particularly as a scaffold for drug design. Its pyrazine moiety is known for its biological activity.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. The pyrazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects. Further studies are needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

1-(Pyrazin-2-yl)butane-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its pyrazine ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-pyrazin-2-ylbutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(11)4-8(12)7-5-9-2-3-10-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAGSOBNLONXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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